molecular formula C14H12N2O3 B3063964 4-(2-imidazol-1-ylethoxy)chromen-2-one CAS No. 828265-57-2

4-(2-imidazol-1-ylethoxy)chromen-2-one

Cat. No.: B3063964
CAS No.: 828265-57-2
M. Wt: 256.26 g/mol
InChI Key: MXJNKMWQNZHBOE-UHFFFAOYSA-N
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Description

4-(2-imidazol-1-ylethoxy)chromen-2-one is a compound that combines the structural features of imidazole and chromen-2-one. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while chromen-2-one, also known as coumarin, is a benzopyrone derivative. This compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-imidazol-1-ylethoxy)chromen-2-one typically involves the reaction of 4-hydroxycoumarin with 2-bromoethylimidazole under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxycoumarin is replaced by the 2-imidazol-1-ylethoxy group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-imidazol-1-ylethoxy)chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form dihydro derivatives.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the imidazole ring.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for the reduction of the carbonyl group.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Potential use in the development of new materials or as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 4-(2-imidazol-1-ylethoxy)chromen-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chromen-2-one moiety may interact with biological macromolecules such as proteins and nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(2-pyridylmethoxy)chromen-2-one: Similar structure but with a pyridine ring instead of an imidazole ring.

    4-(2-thiazolylmethoxy)chromen-2-one: Contains a thiazole ring instead of an imidazole ring.

    4-(2-benzimidazol-1-ylethoxy)chromen-2-one: Features a benzimidazole ring, which is a fused ring system.

Uniqueness

4-(2-imidazol-1-ylethoxy)chromen-2-one is unique due to the presence of both imidazole and chromen-2-one moieties, which confer distinct chemical and biological properties. The imidazole ring provides potential for metal coordination and enzyme inhibition, while the chromen-2-one moiety offers additional sites for chemical modification and biological interactions.

Properties

CAS No.

828265-57-2

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

4-(2-imidazol-1-ylethoxy)chromen-2-one

InChI

InChI=1S/C14H12N2O3/c17-14-9-13(11-3-1-2-4-12(11)19-14)18-8-7-16-6-5-15-10-16/h1-6,9-10H,7-8H2

InChI Key

MXJNKMWQNZHBOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN3C=CN=C3

Origin of Product

United States

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